Cas no 109905-69-3 (1,3,5-Triazine-2,4-diamine,6-chloro-N-ethyl-N'-(1-phenylethyl)-, (S)- (9CI))

109905-69-3 structure
Product name:1,3,5-Triazine-2,4-diamine,6-chloro-N-ethyl-N'-(1-phenylethyl)-, (S)- (9CI)
1,3,5-Triazine-2,4-diamine,6-chloro-N-ethyl-N'-(1-phenylethyl)-, (S)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-Triazine-2,4-diamine,6-chloro-N-ethyl-N'-(1-phenylethyl)-, (S)- (9CI)
- CHEMBL2271668
- 109905-69-3
- 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-N'-(1-phenylethyl)-, (S)-
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- Inchi: InChI=1S/C24H31ClO6/c1-11-18(15(27)6-16(30-5)20(11)25)22(29)31-17-9-24(4)14-8-23(2,3)7-12(14)21(28)13(10-26)19(17)24/h6,12,14,17,21,26-28H,7-10H2,1-5H3/t12-,14+,17-,21+,24-/m1/s1
- InChI Key: OMAGQTXDHXASNM-RNNQDMPLSA-N
- SMILES: COC1C=C(O)C(C(O[C@@H]2C[C@@]3([C@H]4CC(C)(C)C[C@H]4[C@@H](C(CO)=C23)O)C)=O)=C(C)C=1Cl
Computed Properties
- Exact Mass: 277.10968
- Monoisotopic Mass: 277.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.7Ų
- XLogP3: 3.8
Experimental Properties
- Density: 1.295
- Boiling Point: 464°C at 760 mmHg
- Flash Point: 234.4°C
- Refractive Index: 1.651
- PSA: 62.73
1,3,5-Triazine-2,4-diamine,6-chloro-N-ethyl-N'-(1-phenylethyl)-, (S)- (9CI) Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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